Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

Catalog No.
S1903633
CAS No.
478980-04-0
M.F
C24H31ClN2Pd
M. Wt
489.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol...

CAS Number

478980-04-0

Product Name

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene

Molecular Formula

C24H31ClN2Pd

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1

InChI Key

FVAVKYGEMJJYEL-UHFFFAOYSA-M

SMILES

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+]

Canonical SMILES

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+]

Applications in Cross-Coupling Reactions

One of the primary applications of AllyIPdCl is in cross-coupling reactions. Cross-coupling reactions are a fundamental tool in organic synthesis, allowing chemists to form carbon-carbon bonds between different organic molecules. AllyIPdCl can act as a catalyst in various cross-coupling reactions, including:

  • Negishi coupling: This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) to form a new C-C bond. AllyIPdCl has been shown to be an effective catalyst for Negishi coupling of various substrates [].
  • Suzuki-Miyaura coupling: This reaction involves coupling an organic halide (RX) with a boronic acid (R-B(OH)2) to form a new C-C bond. AllyIPdCl can also catalyze Suzuki-Miyaura couplings, offering advantages like good yields and functional group tolerance [].

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) is a palladium-based compound recognized for its catalytic properties in organic synthesis. It has the chemical formula C24H29ClN2PdC_{24}H_{29}ClN_2Pd and a molecular weight of approximately 487.37 g/mol. This compound is characterized by the presence of an allyl chloride group coordinated to a palladium center that is further stabilized by a bis-imidazolylidene ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. The compound is notable for its effectiveness in catalyzing cross-coupling reactions, particularly the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds in organic chemistry .

. Its most significant application is in cross-coupling reactions such as:

  • Buchwald-Hartwig Reaction: This reaction facilitates the formation of aryl amines from aryl halides and amines, utilizing the palladium catalyst to promote the coupling process.
  • Suzuki Coupling: In this reaction, it can also participate in the coupling of boronic acids with aryl halides to form biaryl compounds.

The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with a nucleophile (like an amine or boron compound), and finally reductive elimination to yield the desired product .

The synthesis of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) typically involves several steps:

  • Preparation of the Imidazolium Salt: The corresponding imidazolium salt is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazole and an appropriate alkyl halide.
  • Formation of Palladium Complex: The imidazolium salt is then treated with palladium chloride or another palladium precursor in the presence of a base (such as sodium carbonate or potassium carbonate) to facilitate the formation of the palladium complex.
  • Chlorination: Finally, allyl chloride is introduced to obtain the final product through ligand exchange.

This multi-step synthesis allows for fine-tuning of the ligand environment around the palladium center to enhance catalytic activity .

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) finds applications primarily in:

  • Organic Synthesis: It serves as a catalyst in various coupling reactions essential for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in polymerization reactions or as a precursor for producing advanced materials.
  • Catalytic Processes: Its efficiency in catalyzing reactions makes it suitable for industrial applications where high specificity and yield are required .

Interaction studies involving Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) often focus on its behavior with different substrates during catalytic processes. Research indicates that its effectiveness can be influenced by:

  • Ligand Structure: Variations in ligand structure can significantly affect catalytic efficiency and selectivity.
  • Reaction Conditions: Factors such as temperature, solvent choice, and concentration play critical roles in optimizing reaction outcomes.

Further studies are needed to explore its interactions with biological systems and other chemical species comprehensively .

Several compounds share structural similarities with Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II), particularly within the class of palladium complexes featuring imidazolium ligands. These include:

Compound NameStructureUnique Features
Palladium(II) Chloride ComplexesVariousBasic palladium catalysts without specialized ligands.
Palladium-Bisphosphine ComplexesVariesOften more stable but may exhibit lower activity than imidazolium-based complexes.
Allylpalladium ComplexesVariesTypically involve simpler ligands; may not achieve the same level of reactivity as imidazolium complexes.

The uniqueness of Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) lies in its highly sterically hindered ligand environment provided by the trimethylphenyl groups which enhances its catalytic properties compared to other simpler palladium complexes .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types